N-(4-methyl-1,3-benzothiazol-2-yl)benzamide N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 108619-01-8
VCID: VC21493691
InChI: InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Molecular Formula: C15H12N2OS
Molecular Weight: 268.3g/mol

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 108619-01-8

Cat. No.: VC21493691

Molecular Formula: C15H12N2OS

Molecular Weight: 268.3g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide - 108619-01-8

Specification

CAS No. 108619-01-8
Molecular Formula C15H12N2OS
Molecular Weight 268.3g/mol
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
Standard InChI Key GCMSXIMYJLIHOD-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide features a benzamide backbone connected to a 4-methyl-1,3-benzothiazole group through an amide linkage. The compound consists of three primary structural components: the benzamide moiety, the connecting amide bond, and the 4-methyl-1,3-benzothiazole component. Unlike some related compounds that contain additional functional groups such as methoxy substituents, this compound maintains a simpler structure with only the methyl group modification on the benzothiazole ring .

Physical and Chemical Properties

The physical properties of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be inferred from similar benzothiazole derivatives. Typically, these compounds appear as crystalline solids with defined melting points. Spectroscopic analysis of similar benzothiazole derivatives shows characteristic patterns in FTIR spectra, including NH stretching bands (approximately 3400-3800 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C=N stretching (around 1550 cm⁻¹) .

Structure-Activity Relationship

The benzothiazole scaffold plays a crucial role in determining the biological activities of these compounds. The presence of the 4-methyl group on the benzothiazole ring can influence the compound's lipophilicity and binding affinity to biological targets. The amide linkage serves as both a hydrogen bond donor and acceptor, contributing to potential interactions with biological receptors .

Synthesis Methods

General Synthetic Routes

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically follows routes similar to those used for related benzothiazole derivatives. Based on synthetic procedures for analogous compounds, a common approach involves the reaction of benzoic acid derivatives with appropriate reagents to form acid chlorides, followed by coupling with 2-amino-4-methyl-benzothiazole .

Detailed Synthesis Protocol

The synthesis can be performed through the following steps:

  • Preparation of benzoyl chloride from benzoic acid using thionyl chloride under reflux conditions

  • Reaction of the acid chloride with 2-amino-4-methyl-benzothiazole in appropriate solvents like acetone or ethanol

  • Purification of the final product through recrystallization techniques

As observed in similar compound syntheses, the reaction typically proceeds with good yields ranging from 66-72% after purification .

Characterization Techniques

Spectroscopic Analysis

The structural confirmation of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be performed using various spectroscopic techniques:

  • FTIR Spectroscopy: Expected to show characteristic bands for NH stretching (3400-3800 cm⁻¹), C=O stretching (1640-1690 cm⁻¹), and C=N stretching (1550-1560 cm⁻¹)

  • ¹H-NMR Spectroscopy: Should exhibit a singlet peak for the methyl group at approximately δ 2.3-2.5 ppm, a singlet for the NH proton around δ 8.7-9.1 ppm, and multiple aromatic proton signals between δ 7.0-8.5 ppm

  • ¹³C-NMR Spectroscopy: Expected to show signals for the carbonyl carbon around δ 165-176 ppm, the C=N carbon at approximately δ 153-176 ppm, and aromatic carbons in the range of δ 115-140 ppm

Comparative Spectral Data

Based on the spectral data available for similar benzothiazole derivatives, the following table presents expected spectroscopic characteristics for N-(4-methyl-1,3-benzothiazol-2-yl)benzamide:

Spectroscopic MethodExpected Characteristic Features
FTIRNH stretching (3400-3800 cm⁻¹), C=O stretching (1640-1690 cm⁻¹), C=N stretching (1550-1560 cm⁻¹), C-S stretching (660-670 cm⁻¹)
¹H-NMRNH singlet (δ 8.7-9.1 ppm), Aromatic protons (δ 7.0-8.5 ppm), CH₃ singlet (δ 2.3-2.5 ppm)
¹³C-NMRC=N (δ 165-176 ppm), C=O (δ 162-166 ppm), Aromatic carbons (δ 115-140 ppm), CH₃ (δ 18-26 ppm)

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide likely depends on several structural features:

  • The benzothiazole core provides a rigid, planar framework essential for receptor binding

  • The 4-methyl substituent on the benzothiazole ring may enhance lipophilicity and membrane permeability

  • The amide linkage serves as both hydrogen bond donor and acceptor, potentially increasing binding affinity to biological targets

  • The unsubstituted benzamide portion provides opportunities for π-π interactions with aromatic amino acid residues in target proteins

Comparative Analysis

Structural Comparison with Similar Compounds

The following table compares N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Activity
N-(1,3-benzothiazol-2-yl)benzamideLacks 4-methyl group on benzothiazoleReduced lipophilicity, potentially different receptor binding profile
N-(4-methylthiazol-2-yl)benzamideContains thiazole instead of benzothiazoleSmaller, less lipophilic, different spatial arrangement
2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamideAdditional methoxy group on benzamideEnhanced hydrogen bonding potential, different electronic properties
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamideAdditional sulfonamide groupIncreased size, additional binding site, potential water solubility

Synthetic Route Comparison

Comparing the synthetic approaches for N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and similar compounds reveals several routes:

  • Direct coupling of acid chlorides with 2-aminobenzothiazole derivatives

  • Conversion of benzoic acid derivatives to acid chlorides using thionyl chloride followed by amide formation

  • Alternative approaches utilizing different coupling reagents

The selection of the appropriate synthetic route depends on factors such as reagent availability, desired yield, and specific substitution patterns.

Research Applications

Medicinal Chemistry Applications

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and similar compounds have potential applications in several therapeutic areas:

  • Antimicrobial agents: The benzothiazole scaffold has shown promising activity against various pathogens, suggesting potential applications in developing new antibiotics

  • Anticancer research: Similar compounds have demonstrated cytotoxic activities against various cancer cell lines, pointing to potential applications in oncology

  • Anti-inflammatory agents: The structural features of this compound align with known anti-inflammatory agents, suggesting potential applications in treating inflammatory conditions

  • Antidiabetic research: Benzothiazole derivatives have shown potential as glucokinase modulators, indicating possible applications in diabetes management

Chemical Biology Tools

Beyond therapeutic applications, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide could serve as:

  • A fluorescent probe for biological imaging due to the inherent fluorescent properties of benzothiazole derivatives

  • A scaffold for developing enzyme inhibitors for mechanistic studies

  • A starting point for structure-activity relationship studies in drug discovery programs

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